4-methylpent-3-enal
Overview
Description
4-methylpent-3-enal is an organic compound with the molecular formula C6H10O. It is an aldehyde, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a carbon chain. This compound is known for its distinct structure, which includes a double bond and a methyl group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-methylpent-3-enal can be synthesized through various methods, including the aldol condensation of acetaldehyde and isobutyraldehyde. This reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, this compound is produced using similar aldol condensation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions: 4-methylpent-3-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in this compound allows it to participate in addition reactions with halogens, hydrogen, and other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Major Products Formed:
Oxidation: 4-Methyl-3-pentenoic acid.
Reduction: 4-Methyl-3-pentenol.
Addition: 4-Methyl-3,4-dibromopentanal.
Scientific Research Applications
4-methylpent-3-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methylpent-3-enal involves its interaction with nucleophiles due to the presence of the electrophilic carbonyl group. This interaction can lead to the formation of various adducts and intermediates, depending on the reaction conditions and the nature of the nucleophile. The compound’s double bond also allows it to participate in addition reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
3-Methyl-4-pentenal: Similar in structure but with the position of the methyl group and double bond reversed.
4-Methyl-2-pentanol: An alcohol with a similar carbon skeleton but different functional group.
4-Methyl-3-penten-2-one: A ketone with a similar structure but different functional group.
Uniqueness: 4-methylpent-3-enal is unique due to its combination of an aldehyde functional group, a double bond, and a methyl group. This combination provides it with distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-methylpent-3-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(2)4-3-5-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTHXJVFTDWEEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201861 | |
Record name | 4-Methyl-3-pentenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5362-50-5 | |
Record name | 4-Methyl-3-pentenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005362505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-3-pentenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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